Di-tert-butyl 2-(hydroxymethyl)succinate
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Overview
Description
Di-tert-butyl 2-(hydroxymethyl)succinate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol . It is a derivative of succinic acid, where two tert-butyl groups and a hydroxymethyl group are attached to the succinate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(hydroxymethyl)succinate can be synthesized through the esterification of succinic acid derivatives. One common method involves the reaction of succinic anhydride with tert-butanol in the presence of a catalyst such as dimethylaminopyridine (DMAP) and triethylamine in a solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-(hydroxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)succinate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)butane-1,4-diol.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl 2-(hydroxymethyl)succinate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving succinate derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of di-tert-butyl 2-(hydroxymethyl)succinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mono-tert-butyl succinate: A similar compound with only one tert-butyl group.
Di-tert-butyl succinate: Lacks the hydroxymethyl group.
Succinic acid: The parent compound without any tert-butyl or hydroxymethyl groups.
Uniqueness
Di-tert-butyl 2-(hydroxymethyl)succinate is unique due to the presence of both tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased steric bulk and the ability to form hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
Biological Activity
Di-tert-butyl 2-(hydroxymethyl)succinate (DTB-HMS) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, toxicity, and potential applications in various fields.
This compound is an ester derivative characterized by two tert-butyl groups and a hydroxymethyl substituent on a succinic acid backbone. Its chemical structure can be represented as follows:
This compound is known for its stability and solubility in organic solvents, which makes it suitable for various applications.
Antioxidant Properties
DTB-HMS has been investigated for its antioxidant properties. Studies have demonstrated that compounds with similar structures exhibit significant radical scavenging activity. For instance, derivatives of di-tert-butyl phenols are known to protect against oxidative stress in cellular models, suggesting that DTB-HMS may possess similar protective effects against oxidative damage in biological systems .
Anti-inflammatory Effects
Research indicates that certain esters, including those related to DTB-HMS, can modulate inflammatory responses. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammation .
Toxicity and Safety Profile
The safety profile of DTB-HMS is crucial for its application in pharmaceuticals and food products. Preliminary toxicological assessments indicate low acute toxicity, but comprehensive studies are needed to evaluate chronic exposure effects. The compound's interaction with biological membranes and potential bioaccumulation should be further investigated .
Case Studies
- Cell Culture Studies : In a study examining the effects of DTB-HMS on human fibroblast cells, it was found to enhance cell viability under oxidative stress conditions. The compound's protective mechanism was attributed to its ability to upregulate antioxidant enzymes .
- Animal Models : A research project explored the anti-inflammatory effects of DTB-HMS in a rodent model of arthritis. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H24O5 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3 |
InChI Key |
ODPAYOZJCQATEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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